molecular formula C11H12N4 B8195243 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine

4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine

Cat. No.: B8195243
M. Wt: 200.24 g/mol
InChI Key: NWCPDJXCDWLHEJ-UHFFFAOYSA-N
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Description

4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine is an organic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. It is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-diketopyridine with hydrazine under acidic conditions to form the pyrazole ring . Another approach includes the cyclization of appropriate precursors in the presence of cyclopropylamine. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Scientific Research Applications

4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, such as the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-(1-cyclopropylpyrazol-4-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c12-11-5-8(3-4-13-11)9-6-14-15(7-9)10-1-2-10/h3-7,10H,1-2H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCPDJXCDWLHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C=N2)C3=CC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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